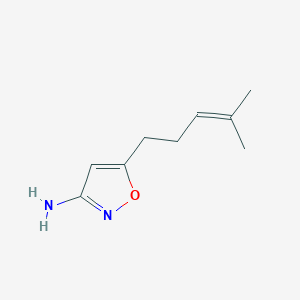
6-Chloropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 6-Chloropyrimidin-2(1H)-one, such as 4,6-diarylpyrimidin-2(1H)-ones, has been achieved through one-pot, multi-component reactions. A notable method involves using chlorotrimethylsilane as an efficient promoter in the cyclisation condensation of arylketones, substituted benzaldehydes, and urea. This process is facilitated under air in DMF/CH3CN, highlighting the operational simplicity and high yields of the reaction, making it an attractive method for constructing the pyrimidine ring (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, including various substituted pyrimidines, has been elucidated through NMR, IR, and X-ray crystallography. These studies confirm the regiochemistry of the compounds and provide insight into their electronic structure, which is crucial for understanding their chemical behavior (Donkor et al., 1995).
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, showcasing their versatility. For instance, they undergo cyclocondensation reactions involving chlorovinyl aldehyde and amino pyrimidines, leading to the formation of structurally complex pyrimidines with potential antimicrobial activity (Donkor et al., 1995).
Scientific Research Applications
Synthesis of Novel Compounds :
- 6-Chloropyrimidin-2(1H)-one derivatives have been synthesized and utilized as scaffolds in kinase research, contributing significantly to the development of pharmaceutical compounds (Cheung, Harris, & Lackey, 2001).
- It has been involved in the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, with applications in quantum chemical calculations and cytotoxic activities against cancer cell lines (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).
Hydrogen Bonding Studies and Structural Analysis :
- Research has been conducted on the hydrogen bonding patterns and tautomeric forms of pyrimidin-4-one derivatives, which is crucial for understanding the behavior of such compounds in various chemical and biological contexts (Gerhardt & Bolte, 2016).
Application in Antimicrobial and Antitumor Activities :
- Compounds synthesized from this compound have shown potential in antimicrobial and antitumor activities. This includes the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives with noted antitumor activities (Chu De-qing, 2011).
Exploration in Genetics :
- The compound has been used in the expansion of the genetic alphabet, specifically in the synthesis of pyrazine nucleosides that support a unique hydrogen-bonding pattern, contributing to the stability of DNA and RNA strands (von Krosigk & Benner, 2004).
Investigation of Catalytic Roles in Chemical Reactions :
- Studies have explored the catalytic role of 6-chloropyrimidine derivatives in the aminolysis of pyrimidines, providing insights into the mechanisms of such reactions and their potential applications in synthetic chemistry (Rankin, Gauld, & Boyd, 2001).
Synthesis Under Environmentally Friendly Conditions :
- Research has been conducted on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, using alcohols as substrates under environmentally friendly conditions, demonstrating the compound's role in sustainable and green chemistry (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-diamine 6-chloro-pyrimidine, are used in the preparation of piperazinyl oxazolidinone derivatives . These derivatives have a wide range of biological activities, suggesting that 6-Chloropyrimidin-2(1H)-one may also interact with various biological targets.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and moderate lipophilicity , which may suggest good bioavailability for this compound.
Future Directions
The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .
properties
IUPAC Name |
6-chloro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNGYWHLLJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531552 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80927-55-5 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)










